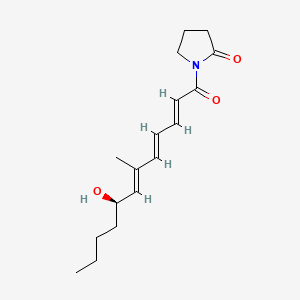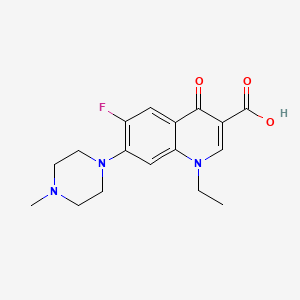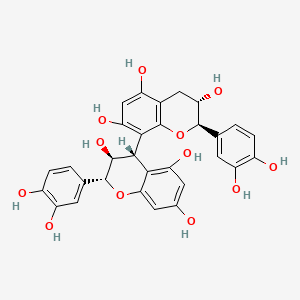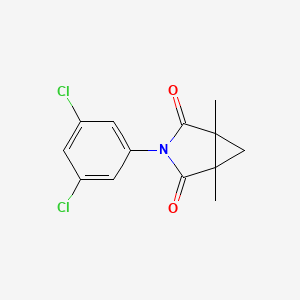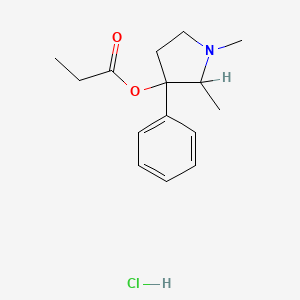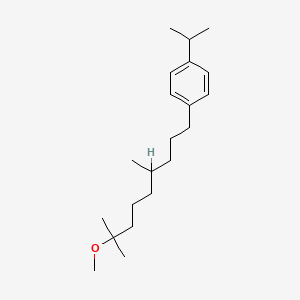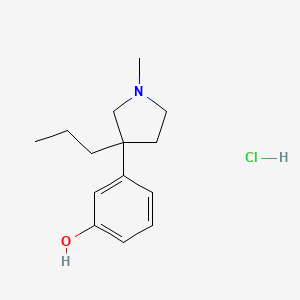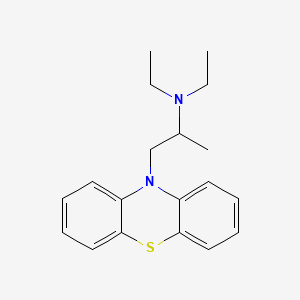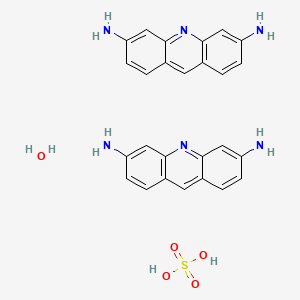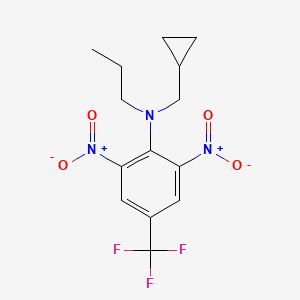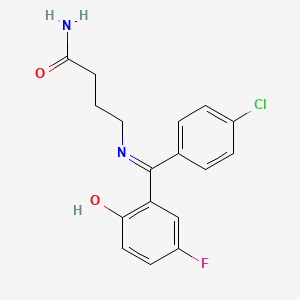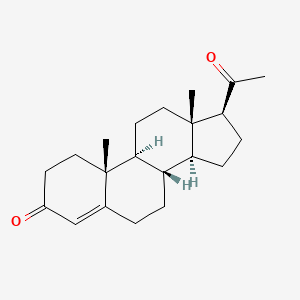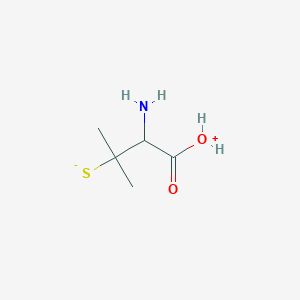
青霉胺
描述
D-penicillamine is an optically active form of penicillamine having D-configuration. Pharmaceutical form (L-form is toxic) of chelating agent used to treat heavy metal poisoning. It has a role as a chelator, an antirheumatic drug, a drug allergen and a copper chelator. It is a penicillamine and a non-proteinogenic alpha-amino acid. It is an enantiomer of a L-penicillamine.
Penicillamine is a pharmaceutical of the chelator class. The pharmaceutical form is D-penicillamine, as L-penicillamine is toxic (it inhibits the action of pyridoxine). It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties.
Penicillamine is an Antirheumatic Agent.
Penicillamine is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. Penicillamine is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.
Penicillamine is a natural product found in Caenorhabditis elegans with data available.
Penicillamine is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, penicillamine chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, penicillamine induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)
Penicillamine can cause developmental toxicity according to state or federal government labeling requirements.
3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.
作用机制
Target of Action
Penicillamine primarily targets copper ions in the body, which play a crucial role in various biochemical processes . It is also known to interact with macrophages , T-lymphocytes , and collagen in the context of rheumatoid arthritis .
Mode of Action
Penicillamine acts as a chelating agent , binding to copper ions to form stable, soluble complexes . These complexes are then excreted in the urine, reducing the body’s overall copper load . In the context of rheumatoid arthritis, penicillamine inhibits macrophages, decreases IL-1, reduces the number of T-lymphocytes, and prevents collagen cross-linking .
Biochemical Pathways
The primary biochemical pathway affected by penicillamine is the copper metabolism pathway . By chelating copper, penicillamine disrupts the normal function of this pathway, leading to the excretion of copper in the urine . This is particularly beneficial in conditions like Wilson’s disease, where copper accumulation is a major problem .
Pharmacokinetics
Penicillamine is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . After administration, the plasma elimination half-life is approximately 1 hour . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . The route of elimination is mainly renal .
Result of Action
The chelation and subsequent excretion of copper by penicillamine result in a decrease in the body’s overall copper load . This is beneficial in conditions like Wilson’s disease, where copper accumulation leads to various health problems . In the context of rheumatoid arthritis, the inhibition of macrophages and T-lymphocytes, as well as the prevention of collagen cross-linking, can help to reduce inflammation and slow the progression of the disease .
Action Environment
The action of penicillamine can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron in the gastrointestinal tract can reduce the absorption of the drug, thereby affecting its bioavailability . Additionally, the drug’s action can be affected by the patient’s overall health status, including the presence of malabsorption states .
科学研究应用
电化学传感器测定D-青霉胺
D-青霉胺 (D-PA) 是一种含硫药物,已被用于治疗各种健康状况 . 然而,D-PA 过量服用会产生不良影响,可能需要额外治疗 . 因此,开发用于检测 D-PA 的简单而灵敏的方法对于提高其疗效和减少其副作用至关重要 . 电化学传感器等传感技术可以实现对 D-PA 浓度的准确实时测量 .
螯合剂
青霉素的水解降解导致形成青霉胺 (PA),一种有效的螯合剂,具有多种治疗用途,可与多种重金属反应 . PA 由于其显著的金属结合能力,在制药领域具有重要意义 .
改善癫痫诱发的脑神经损伤
D-青霉胺 (DPA) 是一种最初批准用于治疗威尔逊病的药物,它抑制了神经元铁死亡并减轻了癫痫相关的脑损伤 . 我们的研究结果表明,DPA 显着改善了海人酸 (KA) 治疗的小鼠模型的神经元存活率 .
治疗威尔逊病
D-青霉胺是一种最初批准用于治疗威尔逊病的药物 . 威尔逊病是一种罕见的遗传性疾病,会导致铜在肝脏、大脑和其他重要器官中积累 .
治疗铅中毒
青霉胺还有一些非标签应用,包括铅中毒 . 铅中毒是体内铅引起的金属中毒 .
治疗硬皮病
硬皮病,一组可能导致皮肤、血管、肌肉和内脏器官发生变化的自身免疫性疾病,是另一种可以用青霉胺治疗的疾病 .
治疗原发性胆汁性肝硬化
原发性胆汁性肝硬化,一种肝脏和胆囊的缓慢进展性疾病,其特征是胆汁在肝脏中积聚,可能损害器官,是另一种可以用青霉胺治疗的疾病 .
治疗早产儿视网膜病变
早产儿视网膜病变,一种可能导致失明的眼部疾病,主要影响体重约 2¾ 磅(1250 克)或更轻的早产儿,这些早产儿在妊娠 31 周前出生,是另一种可以用青霉胺治疗的疾病 .
生化分析
Biochemical Properties
Penicillamine plays a significant role in biochemical reactions due to its ability to chelate heavy metals. In Wilson’s disease, penicillamine binds to excess copper, forming a complex that can be excreted in the urine . It also reduces cystine excretion in cystinuria by forming a more soluble mixed disulfide with cysteine . Additionally, penicillamine inhibits macrophages, decreases interleukin-1 (IL-1), and reduces the number of T-lymphocytes, which contributes to its immunosuppressive effects in rheumatoid arthritis .
Cellular Effects
Penicillamine affects various cell types and cellular processes. It reduces the number of T-lymphocytes and inhibits macrophage function, which helps in managing rheumatoid arthritis . The compound also decreases IL-1 levels and prevents collagen cross-linking, thereby reducing inflammation and tissue damage . In Wilson’s disease, penicillamine facilitates the removal of excess copper from cells, preventing cellular toxicity .
Molecular Mechanism
At the molecular level, penicillamine exerts its effects through several mechanisms. It chelates heavy metals such as copper, forming stable complexes that are excreted from the body . Penicillamine also interferes with the formation of cross-links between tropocollagen molecules, which is crucial in preventing collagen-related tissue damage in rheumatoid arthritis . Additionally, it activates the cytotoxic unfolded protein response and mitochondrial pathways of apoptosis, leading to cell death in certain conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of penicillamine can change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that penicillamine can maintain its chelating properties over extended periods, but its effectiveness may decrease due to degradation . Long-term use of penicillamine in in vitro and in vivo studies has demonstrated its ability to reduce cellular copper levels and manage symptoms of Wilson’s disease .
Dosage Effects in Animal Models
The effects of penicillamine vary with different dosages in animal models. At therapeutic doses, penicillamine effectively chelates heavy metals and reduces cystine excretion . At high doses, penicillamine can cause adverse effects such as nausea, vomiting, and kidney impairment . Studies in animal models have shown that penicillamine can induce autoimmune reactions and hypersensitivity at higher doses .
Metabolic Pathways
Penicillamine is involved in several metabolic pathways. It is metabolized in the liver and excreted primarily through the kidneys . The compound forms disulfides with cysteine and other low molecular weight metabolites, which are then excreted in the urine . Penicillamine also interacts with pyridoxine-dependent enzymes, which can lead to neurotoxicity if not properly managed .
Transport and Distribution
Penicillamine is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to tissues where it binds to heavy metals . The compound’s distribution is best described by a two-compartment model, with peak concentrations observed 1-4 hours after ingestion . Penicillamine is transported in the blood, where it forms complexes with proteins and other biomolecules .
Subcellular Localization
Penicillamine’s subcellular localization is influenced by its interactions with various biomolecules. Studies have shown that penicillamine can specifically target and illuminate the Golgi apparatus when used in conjunction with certain carbon dots . This targeting is likely due to the compound’s ability to form complexes with proteins and other cellular components, directing it to specific subcellular compartments .
属性
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037069 | |
| Record name | D-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Penicillamine is a chelating agent recommended for the removal of excess copper in patients with Wilson's disease. From in vitro studies which indicate that one atom of copper combines with two molecules of penicillamine. Penicillamine also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily. Penicillamine interferes with the formation of cross-links between tropocollagen molecules and cleaves them when newly formed. The mechanism of action of penicillamine in rheumatoid arthritis is unknown although it appears to suppress disease activity. Unlike cytotoxic immunosuppressants, penicillamine markedly lowers IgM rheumatoid factor but produces no significant depression in absolute levels of serum immunoglobulins. Also unlike cytotoxic immunosuppressants which act on both, penicillamine in vitro depresses T-cell activity but not B-cell activity., The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones., Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine., The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known., Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
771431-20-0, 52-67-5 | |
| Record name | D-Valine, 3-mercapto-, labeled with deuterium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771431-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penicillamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202-206 °C | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


